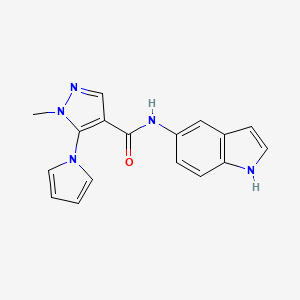

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring:

- Indole moiety at the 5-position, known for its role in receptor binding (e.g., serotonin pathways) .

- 1-methylpyrazole core, which enhances metabolic stability compared to unsubstituted pyrazoles .

- Carboxamide linker, a common pharmacophore in kinase inhibitors and enzyme-targeting drugs .

This compound is hypothesized to exhibit anticancer, anti-inflammatory, or antimicrobial activities due to its structural similarity to other bioactive pyrazole derivatives .

Properties

IUPAC Name |

N-(1H-indol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-21-17(22-8-2-3-9-22)14(11-19-21)16(23)20-13-4-5-15-12(10-13)6-7-18-15/h2-11,18H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSQQLGDJRVFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and pyrazole rings, followed by the introduction of the pyrrole ring through a series of cyclization and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that a related pyrazole compound effectively reduced the viability of human cancer cell lines through the activation of apoptotic pathways .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

Research indicates that N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives may offer neuroprotective benefits. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant reduction in tumor cell viability with a related pyrazole derivative. |

| Study B | Anti-inflammatory Effects | Showed decreased levels of TNF-alpha and IL-6 in treated models. |

| Study C | Neuroprotection | Highlighted protective effects against oxidative stress-induced neuronal death. |

Synthetic Applications

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives are also utilized in synthetic organic chemistry for the development of novel pharmaceuticals. Their unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogues:

| Compound Name | Core Structure | Substituents | Key Features | Biological Activities |

|---|---|---|---|---|

| Target Compound : N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Pyrazole | - 1-methyl - 5-pyrrole - 4-carboxamide-linked indole (5-position) |

- Indole enhances receptor binding - Pyrrole aids π-π interactions |

Hypothesized: Anticancer, anti-inflammatory |

| N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Pyrazole | - 1-methyl - 5-pyrrole - 4-carboxamide-linked bromophenyl |

- Bromophenyl increases lipophilicity - Electron-withdrawing Br may alter reactivity |

Anti-inflammatory, antitumor (COX inhibition) |

| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | Pyrazole | - 1-methyl - 3-phenyl - 5-carboxamide-linked indole (4-position) |

- Indole at 4-position may reduce receptor affinity - Methoxyethyl enhances solubility |

Potential anticancer activity |

| N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Pyrazole | - 1-(2-chlorophenyl) - 5-pyrrole - 4-carboxamide-linked benzodioxole |

- Chlorophenyl boosts metabolic stability - Benzodioxole may improve CNS penetration |

Anticancer, anti-inflammatory |

| N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide | Phthalazinone | - Phthalazinone core - Acetamide-linked indole (5-position) |

- Phthalazinone targets topoisomerases - Indole maintains receptor binding |

Antitumor (DNA intercalation) |

Key Differences and Implications

Indole Position : The target compound’s indole at the 5-position (vs. 4-position in ) may improve binding to serotonin or kinase receptors .

Substituent Effects :

- Bromophenyl () : Increases lipophilicity but may reduce solubility compared to the target’s indole .

- Chlorophenyl () : Enhances metabolic stability but could introduce toxicity risks .

- Pyrrole (Target vs. ) : Common in DNA-targeting agents; shared in target and some analogues .

Heterocyclic Cores: Phthalazinone () and thiazole () derivatives exhibit distinct mechanisms (e.g., topoisomerase inhibition) compared to pyrazole-based compounds .

Biological Activity

N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound with the CAS number 1232777-17-1, has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole and pyrrole derivatives. The final product is characterized by its unique pyrazole core, which is known for its versatile biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | |

| HT-29 (Colon Cancer) | 3.0 | |

| MDA-MB-231 (Breast Cancer) | 2.8 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are crucial for treating various inflammatory diseases. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

- Cytokine Inhibition : It suppresses NF-kB signaling, leading to decreased expression of inflammatory cytokines.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human lung cancer cells (A549) demonstrated a dose-dependent response with an IC50 value of 2.5 µM. The study utilized flow cytometry to analyze apoptosis markers, revealing significant increases in early and late apoptotic cells upon treatment .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was tested in a model of LPS-induced inflammation. Results showed a marked reduction in IL-6 and TNF-alpha levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic protocols for N-(1H-indol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with a pyrazole core. A common approach includes:

- Step 1 : Condensation of a substituted pyrazole-4-carboxylic acid intermediate with indole-5-amine derivatives under coupling agents like EDCI/HOBt.

- Step 2 : Introduction of the pyrrole substituent via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Key Conditions : Ethanol/DMF solvent mixtures, reflux (30–120 min), and recrystallization for purification. Yields range from 47–75%, depending on substituent reactivity and steric effects .

Basic: Which spectroscopic methods are critical for structural characterization?

- FTIR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) .

- 1H/13C NMR : Identifies substituent environments (e.g., indole NH at δ 10–12 ppm, pyrrole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 364.2 for related analogs) .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing planarity between pyrazole and indole rings .

Advanced: How can reaction yields be optimized for analogs with bulky substituents?

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.

- Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions involving sterically hindered aryl groups .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yields by 10–15% .

- Contradictions : Lower yields (e.g., 47% for 6e in ) may arise from poor leaving-group displacement in SNAr reactions; mitigate via elevated temperatures (80–100°C) .

Advanced: What structural features dictate biological activity in pyrazole-indole-pyrrole hybrids?

- Key SAR Insights :

- Indole Position : Substitution at the 5-position enhances binding to aromatic receptors (e.g., serotonin receptors) .

- Pyrrole Role : The 1H-pyrrol-1-yl group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Methyl Group : At the pyrazole 1-position, it reduces metabolic degradation by cytochrome P450 enzymes .

- Data Conflict : Some analogs show reduced activity despite lipophilicity; this may stem from steric clashes in target binding pockets .

Advanced: How should researchers resolve discrepancies in bioactivity data across similar analogs?

- Methodological Checks :

- Purity Validation : Use HPLC (≥95% purity) to rule out impurity-driven artifacts .

- Assay Conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .

- Molecular Docking : Compare binding poses of active/inactive analogs to identify critical interactions (e.g., hydrogen bonds with Arg residues) .

- Case Study : In , analog 6e showed lower insecticidal activity than 6d despite similar substituents; docking revealed a lost π-π interaction with Phe residue .

Basic: What are the stability and storage recommendations for this compound?

- Stability : Degrades under UV light and high humidity; store in amber vials at –20°C .

- Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced: How can computational methods guide the design of novel analogs?

- DFT Calculations : Predict electrostatic potential maps to optimize charge distribution for target binding .

- ADMET Prediction : Use QSAR models to estimate bioavailability, toxicity, and metabolic half-life .

- Case Study : In , methoxy-substituted analogs (4g, 4h) showed higher Enoyl-ACP reductase inhibition due to enhanced electron-donating effects .

Basic: What are the safety precautions for handling this compound?

- Toxicity : Limited acute toxicity data; assume LD50 >500 mg/kg (oral, rat) based on structural analogs .

- PPE : Use nitrile gloves, lab coat, and fume hood for synthesis .

- First Aid : Flush eyes/skin with water for 15 min; consult a physician if ingested .

Advanced: How does the compound’s tautomerism affect its reactivity and bioactivity?

- Tautomeric Forms : The pyrazole ring exhibits 1H/2H tautomerism, altering electron density at the carboxamide group .

- Impact : 1H-tautomer enhances hydrogen-bonding with targets (e.g., kinases), while 2H-tautomer increases electrophilicity for nucleophilic reactions .

- Detection : Use 15N NMR or X-ray crystallography to confirm dominant tautomer in solution/solid states .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.